1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride
CAS No.:
Cat. No.: VC18623462
Molecular Formula: C9H16ClNO
Molecular Weight: 189.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16ClNO |
|---|---|
| Molecular Weight | 189.68 g/mol |
| IUPAC Name | 1-(3-azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO.ClH/c1-6(11)9-7-2-3-8(9)5-10-4-7;/h7-10H,2-5H2,1H3;1H |
| Standard InChI Key | BDBAIVCZEKLVEI-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1C2CCC1CNC2.Cl |
Introduction
1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride is a chemical compound that belongs to the azabicyclooctane family. This compound is a hydrochloride salt of 1-(3-azabicyclo[3.2.1]octan-8-yl)ethanone, which is a derivative of the bicyclic azabicyclo[3.2.1]octane scaffold. The azabicyclo[3.2.1]octane core is significant in organic chemistry due to its presence in various biologically active compounds, including tropane alkaloids .
Chemical Formula and Molecular Weight
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Molecular Formula: The molecular formula for the base compound, 1-(3-azabicyclo[3.2.1]octan-8-yl)ethanone, is C9H15NO .
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Molecular Weight: The molecular weight of 1-(3-azabicyclo[3.2.1]octan-8-yl)ethanone is 153.22 g/mol .
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Hydrochloride Salt: The addition of a hydrochloride ion increases the molecular weight and alters the compound's solubility and stability.
Structural Representation
The compound can be represented by its SMILES notation: CC(=O)C1C2CCC1CNC2 . This notation highlights the ethanone group attached to the azabicyclo[3.2.1]octane core.
Synthesis and Preparation
The synthesis of 1-(3-azabicyclo[3.2.1]octan-8-yl)ethanone typically involves the use of azabicyclo[3.2.1]octane derivatives as starting materials. The preparation of these derivatives often requires enantioselective methods to achieve the desired stereochemistry, which is crucial for biological activity .
Biological and Pharmacological Significance
While specific biological activities of 1-(3-azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride are not widely documented, compounds with similar scaffolds have shown potential in various therapeutic areas. For example, tropane alkaloids, which share the same core structure, exhibit a range of biological activities, including anticholinergic effects . Additionally, azabicyclo[3.2.1]octane derivatives have been explored as mu opioid receptor antagonists .
Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone | C9H15NO | 153.22 | Potential therapeutic applications |
| 1-((1R,3s,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one | C9H15NO2 | 169.22 | Not specified |
| 1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one hydrochloride | Not specified | Not specified | Research compound |
Research Directions
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Stereochemistry: The importance of stereochemistry in the synthesis of these compounds cannot be overstated, as it directly influences their biological activity .
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Pharmacological Potential: Further research is needed to explore the pharmacological potential of 1-(3-azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride and related compounds.
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